1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3. It is known for its unique chemical structure, which includes a chloro, nitro, and trifluoromethoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.
Major Products Formed
Reduction: 1-Chloro-2-amino-4-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is used in a variety of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biochemical pathways and enzyme activities, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Different positioning of the nitro and trifluoromethyl groups.
1-Chloro-2-nitro-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
These compounds share some reactivity patterns but differ in their specific chemical and physical properties, making each unique for different applications.
Properties
IUPAC Name |
1-chloro-2-nitro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEHRJJXMQRTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632667 | |
Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-09-0 | |
Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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